Unraveling the Enigma: A Technical Guide to the Investigational Mechanism of Action of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride
Unraveling the Enigma: A Technical Guide to the Investigational Mechanism of Action of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current informational void surrounding the mechanism of action for the novel compound, 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride. In the absence of established pharmacological data, this document presents a structured, hypothesis-driven framework for its systematic investigation. By deconstructing the molecule into its core chemical motifs—a 2-substituted imidazole ring and a cyclobutylamine group—we extrapolate a series of plausible biological targets. This guide is intended to serve as a foundational roadmap for researchers, providing in-depth, actionable protocols and a logical framework for elucidating the compound's therapeutic potential.
Introduction: Deconstructing the Molecule
3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is a small molecule of synthetic origin. Its structure is characterized by a central, rigid cyclobutane ring, which is substituted with a primary amine and a 2-substituted imidazole moiety. This unique combination of a constrained aliphatic scaffold and a versatile heterocyclic ring suggests a range of potential biological interactions.
The imidazole ring is a well-known pharmacophore present in a multitude of clinically significant drugs. Its ability to act as a proton donor and acceptor, engage in hydrogen bonding, and coordinate with metal ions makes it a promiscuous binder to a variety of biological targets.[1][2] Notably, imidazole-containing compounds have been developed as receptor agonists/antagonists and enzyme inhibitors.[3][4]
The cyclobutylamine moiety introduces conformational rigidity, which can enhance binding affinity and selectivity for a specific biological target.[5][6] The primary amine group is a common feature in many neurotransmitters and other signaling molecules, suggesting potential interactions with receptors and transporters. Cyclobutane-containing amines have been explored for a variety of therapeutic applications, including as neurological agents and in oncology.[5][7]
Given the absence of direct studies on 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride, a logical, stepwise approach is required to unveil its mechanism of action. This guide proposes three primary, testable hypotheses based on the compound's structural features.
Core Hypotheses on the Mechanism of Action
Hypothesis 1: The Compound is a Modulator of Histamine Receptors
The structural similarity of the imidazole ring to the endogenous ligand histamine is a strong indicator that 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride may interact with one or more of the four histamine receptor subtypes (H1, H2, H3, H4).[8][9] The ethylamine side chain of histamine is, in this compound, replaced by a more rigid cyclobutylamine structure, which could confer subtype selectivity.
Hypothesis 2: The Compound Interacts with Adrenergic Receptors
Several imidazole derivatives are known to act as agonists at α-adrenergic receptors.[10][11][12][13] The overall structure of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride bears some resemblance to known imidazoline-based α-adrenergic agonists. The protonated amine and the aromatic imidazole ring are key features for binding to these receptors.
Hypothesis 3: The Compound Acts as an Enzyme Inhibitor
The imidazole moiety is a known binder to the active sites of various enzymes, including kinases and cytochrome P450s.[1][3][4] It can coordinate with metal ions in metalloenzymes or form hydrogen bonds with active site residues. The specific substitution pattern of the compound could direct it towards a particular class of enzymes.
A Proposed Research Roadmap for Mechanism of Action Elucidation
To systematically investigate the proposed hypotheses, a multi-tiered experimental approach is recommended, beginning with in silico and in vitro assays, and potentially progressing to in vivo models.
Tier 1: In Silico and Initial In Vitro Screening
This initial phase aims to rapidly and cost-effectively narrow down the most probable biological targets.
Experimental Workflow for Tier 1
Caption: Tier 1 Investigational Workflow.
Detailed Protocols:
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Molecular Docking:
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Obtain high-resolution crystal structures of human histamine receptors (H1-H4) and α-adrenergic receptors (α1 and α2 subtypes) from the Protein Data Bank (PDB).
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Prepare the receptor structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.
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Generate a 3D conformation of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride and perform energy minimization.
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Utilize docking software (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding mode and estimate the binding affinity of the compound to the active sites of the selected receptors.
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Analyze the docking poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.).
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-
Broad Panel Screening:
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Submit the compound to a commercial service for broad target screening (e.g., Eurofins SafetyScreen or similar).
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Select a panel that includes a wide range of GPCRs (including histamine and adrenergic subtypes), ion channels, and transporters.
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The initial screen is typically performed at a single high concentration (e.g., 10 µM) to identify potential hits (e.g., >50% inhibition or stimulation).
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-
Kinase Inhibition Panel:
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Submit the compound to a kinase profiling service (e.g., DiscoverX KINOMEscan or similar).
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Screen against a large panel of human kinases to identify any potential inhibitory activity.
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Analyze the results to determine the selectivity of any observed inhibition.
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Tier 2: In Vitro Target Validation and Characterization
Based on the results from Tier 1, this phase focuses on confirming and characterizing the interactions with the most promising targets.
Experimental Workflow for Tier 2
Caption: Tier 2 Target Validation Workflow.
Detailed Protocols:
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Radioligand Binding Assays:
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Use cell membranes expressing the target receptor of interest (e.g., HEK293 cells overexpressing the human H1 receptor).
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Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-pyrilamine for H1R) and varying concentrations of the test compound.
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Separate bound from free radioligand by rapid filtration.
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Quantify the bound radioactivity using a scintillation counter.
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Determine the Ki (inhibition constant) of the test compound by competitive binding analysis.
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-
cAMP Accumulation Assays (for Gs/Gi-coupled receptors):
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Use whole cells expressing the target receptor (e.g., CHO-K1 cells expressing human H2R or H3R).
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Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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For Gi-coupled receptors, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin).
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Add varying concentrations of the test compound.
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Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
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Determine the EC50 (for agonists) or IC50 (for antagonists) from the concentration-response curves.
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-
Enzyme Inhibition Assays:
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If a kinase hit is identified, perform an in vitro kinase assay using the purified enzyme, a suitable substrate, and ATP.
-
Incubate the enzyme with varying concentrations of the test compound.
-
Measure the enzyme activity, for example, by quantifying the amount of phosphorylated substrate.
-
Determine the IC50 value of the compound.
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Quantitative Data Summary Table
| Assay Type | Parameters to be Determined | Example Target |
| Radioligand Binding | Ki (nM) | H1 Receptor |
| cAMP Functional Assay | EC50/IC50 (nM), Emax (%) | H2 Receptor |
| Calcium Mobilization | EC50 (nM), Emax (%) | H1 Receptor |
| Kinase Inhibition | IC50 (nM) | EGFR Kinase |
Tier 3: Cellular and In Vivo Models
Should the in vitro data reveal a potent and selective activity at a specific target, further investigation in more complex biological systems would be warranted. The choice of models would depend on the confirmed mechanism of action. For example, if the compound is a potent H1 receptor antagonist, its effects could be evaluated in animal models of allergy or inflammation.
Conclusion and Future Directions
While the precise mechanism of action of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride remains to be elucidated, its chemical structure provides a strong basis for a targeted investigational approach. The hypotheses presented in this guide, centered on histamine receptors, adrenergic receptors, and enzyme inhibition, offer a logical starting point for research. The detailed experimental workflows provide a practical roadmap for researchers to systematically unravel the pharmacological properties of this novel compound. The successful identification of its mechanism of action will be a critical step in determining its potential as a lead compound for future drug development.
References
- Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective.
-
Potent and selective alpha1A adrenoceptor partial agonists--novel imidazole frameworks. PubMed. (URL: [Link])
-
Chemical structures for common α 1 -AR agonists α 1. ResearchGate. (URL: [Link])
-
A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ijsred.com. (URL: [Link])
-
Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI. (URL: [Link])
-
2-(Anilinomethyl)imidazolines as α1 Adrenergic Receptor Agonists: the Discovery of α1a Subtype Selective 2'-Alkylsulfonyl-Substituted Analogues. ACS Publications. (URL: [Link])
-
A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. PubMed. (URL: [Link])
- CA2190865A1 - Imidazole derivatives as histamine receptor h3 (ant)agonists.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
-
Histamine receptor agonists (H 1 , H 2 , and H 3 ). ResearchGate. (URL: [Link])
- Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
-
NG-Acylated Imidazolylpropylguanidines as Potent Histamine H4 Receptor Agonists: Selectivity by Variation of the NG-Substituent. ACS Publications. (URL: [Link])
- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC. (URL: [Link])
-
A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research. (URL: [Link])
-
Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. PMC. (URL: [Link])
-
Synthesis and Biological Activities of 2-Amino-1-arylidenamino Imidazoles as Orally Active Anticancer Agents. ACS Publications. (URL: [Link])
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])
-
Structural basis of ligand recognition and activation of the histamine receptor family. PMC. (URL: [Link])
-
Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC. (URL: [Link])
-
Cyclobutylamine. MySkinRecipes. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijsred.com [ijsred.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclobutylamine [myskinrecipes.com]
- 8. CA2190865A1 - Imidazole derivatives as histamine receptor h3 (ant)agonists - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Potent and selective alpha1A adrenoceptor partial agonists--novel imidazole frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selleckchem.com [selleckchem.com]
